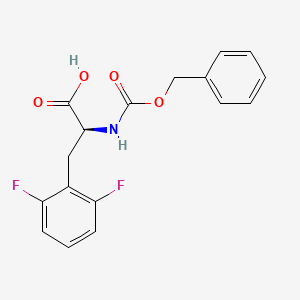

Cbz-2,6-Difluoro-L-Phenylalanine

Description

Cbz-2,6-Difluoro-L-Phenylalanine (abbreviated as Cbz-Phe(2,6-F₂)-OH) is a fluorinated amino acid derivative widely used in peptide synthesis and pharmaceutical research. The carbobenzyloxy (Cbz) group serves as a protective moiety for the amino group during solid-phase peptide synthesis (SPPS), enabling selective deprotection and sequential peptide chain elongation. The 2,6-difluoro substitution on the phenyl ring introduces electronic and steric effects that enhance the compound’s stability, modulate peptide hydrophobicity, and influence interactions with biological targets . This derivative is particularly valuable in designing peptides with improved metabolic stability and binding specificity, making it a critical tool in drug discovery and chemical biology.

Properties

Molecular Weight |

335.37 |

|---|---|

Origin of Product |

United States |

Scientific Research Applications

Medicinal Chemistry

1.1 Drug Development

Cbz-DFPhe is utilized in the development of novel pharmaceuticals due to its unique electronic properties imparted by the difluoromethyl group. This modification enhances the compound's reactivity and stability, making it a valuable candidate for drug design, particularly in creating new antibiotics and antiviral agents. Fluorinated amino acids like Cbz-DFPhe can improve the pharmacokinetic properties of peptides and proteins, increasing their stability and bioavailability .

1.2 Enzyme Inhibition

Research indicates that fluorinated phenylalanines can act as enzyme inhibitors. Cbz-DFPhe has been studied for its potential to inhibit proteasome activity, which is crucial in cancer treatment. The incorporation of such fluorinated amino acids into therapeutic agents has shown promise in enhancing their efficacy against cancer cells .

Biochemical Applications

2.1 Protein Stability

The introduction of Cbz-DFPhe into peptide sequences has been linked to increased stability against proteolytic degradation. This "fluoro-stabilization effect" allows for the development of more robust therapeutic proteins and peptide-based vaccines, which are essential in immunotherapy and other medical applications .

2.2 Imaging Techniques

Fluorinated compounds like Cbz-DFPhe are also used in positron emission tomography (PET) imaging due to their ability to provide contrast in biological systems. Their incorporation into peptides allows for better visualization of tumor ecosystems, aiding in cancer diagnosis and monitoring .

Synthesis and Methodology

3.1 Synthetic Approaches

The synthesis of Cbz-DFPhe typically involves several key steps:

- Protection of Amine Group: The amine group is protected using carbobenzyloxy (Cbz) to prevent unwanted reactions during synthesis.

- Fluorination: The introduction of fluorine atoms at the 2 and 6 positions on the phenyl ring is achieved through various fluorination techniques, including electrophilic fluorination methods.

- Deprotection: Finally, the protecting group is removed to yield the free amino acid .

Case Studies

4.1 Therapeutic Applications

A study published in Bioconjugate Chemistry highlighted the use of Cbz-DFPhe in designing peptide-based therapeutics aimed at Alzheimer’s disease. The modified peptides exhibited improved stability and bioactivity compared to their non-fluorinated counterparts .

4.2 Cancer Research

In another study focusing on proteasome inhibitors, researchers replaced standard amino acids with Cbz-DFPhe in peptide sequences targeting cancer cells. The modified peptides demonstrated enhanced potency and selectivity against various cancer types .

Data Table: Summary of Applications

| Application Area | Specific Use | Benefits |

|---|---|---|

| Medicinal Chemistry | Drug Development | Improved stability and reactivity |

| Enzyme Inhibition | Cancer Treatment | Enhanced efficacy as proteasome inhibitors |

| Protein Stability | Therapeutic Proteins | Increased resistance to degradation |

| Imaging Techniques | PET Imaging | Improved visualization of tumors |

Chemical Reactions Analysis

General Information

Cbz-2,5-Difluoro-L-Phenylalanine is a chemical compound with the molecular formula

and a molecular weight of 335.30 g/mol . PubChem identifies its CID as 71304182 . It is also known by the synonym 1270292-28-8 .

2,6-Difluoro-l-phenylalanine has PubChem CID 716304, molecular formula

and molecular weight of 201.17 g/mol . Synonyms include 33787-05-2, 2,6-difluoro-l-phenylalanine, dl-2,6-Difluorophenylalanine, L-2,6-difluorophenyl-alanine, and L-2,6-Difluorophenylalanine .

Reactions Involving Fluorination

-

Direct Radiofluorination : Direct radiofluorination of ʟ-phenylalanine with either

or

in trifluoroacetic acid (TFA) yields three isomeric o, m, and p-fluoro-ʟ-phenylalanines.

shows higher regioselectivity and less side product formation compared with

. -

Electrophilic Fluorination : A synthetic approach toward rac-3F-5-ALA involves electrophilic fluorination of an intermediate with Selectfluor, followed by decarboxylation under acidic conditions . A keto diester can be fluorinated using Selectfluor in the presence of sodium hydride . The resulting product can then be refluxed with trifluoroacetic acid in dichloromethane to afford a monofluoroketoester .

Protection and Deprotection Reactions

-

Cbz Protection : l-leucine was tested with different protecting groups such as Cbz .

-

Removal of Protecting Groups : In the synthesis of radiopharmaceutical agent

-fluoro-ʟ-phenylalanine, the final step involves the removal of protecting groups from intermediate compounds .

Coupling Reactions

-

Cross-Coupling : Cross-coupling of fluoroiodobenzenes with iodoalanine using Pd2(dba)3 and SPhos can provide excellent yields of (S)-phenylalanines . Decreasing the molar ratio of Pd2(dba)3/SPhos can affect the yield .

-

Peptide Synthesis : Cbz-protected amino acids are used in peptide synthesis. For example, Cbz-Phe-Leu was synthesized using DCC (dicyclohexylcarbodiimide) as a coupling agent . An excess of DCC compared with the substrate concentrations is needed . DCC plays a role as a co-surfactant and is involved in the formation of carboxylic acid anhydride intermediates .

Use of Cbz-2,6-Difluoro-L-Phenylalanine Derivatives

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Comparison Based on Protecting Groups

Cbz- vs. Fmoc-Protected Derivatives

- Cbz-2,6-Difluoro-L-Phenylalanine: The Cbz group is stable under acidic conditions but requires hydrogenolysis or catalytic reduction for removal. This makes it less suitable for iterative SPPS compared to Fmoc-based strategies .

- Fmoc-2,6-Difluoro-L-Phenylalanine : The fluorenylmethyloxycarbonyl (Fmoc) group is base-labile (removed with piperidine), allowing orthogonal deprotection in SPPS. Fmoc derivatives are preferred for modern peptide synthesis due to their compatibility with automated protocols .

Key Differences :

Comparison Based on Halogen Substitution

Fluoro vs. Chloro Derivatives

Enantiomeric Comparisons

- This compound (L-isomer) : The natural configuration ensures compatibility with ribosomal peptide synthesis machinery, critical for bioactive peptide design .

- Cbz-2,6-Difluoro-D-Phenylalanine (D-isomer): The non-natural D-form is used to study enantioselective interactions or to evade enzymatic degradation in therapeutic peptides .

Substituent Positional Isomers

Structural Impact :

| Compound | Substituents | Molecular Weight (g/mol) | Key Applications |

|---|---|---|---|

| Cbz-2,6-Difluoro-L-Phe | 2,6-F₂ | 341.30 | Drug discovery, SPPS |

| Cbz-2,4,6-Trifluoro-D-Phe | 2,4,6-F₃ | 359.29 | Antimicrobial peptides |

| Cbz-2-Fluoro-L-Phe | 2-F | 307.30 | Basic peptide scaffolds |

Preparation Methods

Alkylation of Aminomalonate with Fluorinated Benzyl Bromides

One established method involves the alkylation of aminomalonate derivatives with fluorinated benzyl bromides, followed by hydrolysis and enzymatic resolution:

- Step 1: Reaction of aminomalonate with 2,6-difluorobenzyl bromide to form aralkyl diesters.

- Step 2: Partial hydrolysis and decarboxylation to yield N-Cbz-protected DL-2,6-difluorophenylalanine esters.

- Step 3: Enzymatic hydrolysis using subtilisin-type Carlsberg enzyme selectively hydrolyzes one enantiomer, producing optically pure this compound.

This method benefits from enzymatic stereoselectivity, providing high enantiomeric excess (>99.5% ee) and good yields.

Cross-Coupling via Negishi Reaction

Another efficient approach utilizes palladium-catalyzed Negishi cross-coupling between zinc homoenolates of protected iodoalanine and 2,6-difluoroiodobenzene or bromide derivatives:

- The protected iodoalanine (e.g., Cbz or Fmoc protected) is converted into a zinc homoenolate.

- This intermediate undergoes Pd(0)-catalyzed cross-coupling with 2,6-difluorophenyl halides.

- The reaction conditions typically involve Pd catalysts such as Pd2(dba)3 with ligands like SPhos, in solvents like THF or DMF, at elevated temperatures (65–70 °C) for several hours.

- The resulting protected this compound esters are isolated and purified.

This method is notable for its directness and ability to introduce fluorine atoms precisely on the aromatic ring.

Chiral Auxiliary-Mediated Alkylation

Stereoselective synthesis of this compound can also be achieved through alkylation of chiral auxiliaries such as the Schöllkopf reagent:

- The Schöllkopf reagent is alkylated with 2,6-difluorobenzyl bromide under controlled conditions.

- The alkylated intermediate is hydrolyzed and protected with Cbz or Boc groups.

- Subsequent hydrolysis yields the enantiomerically enriched amino acid derivative.

This approach allows for excellent stereochemical control and high purity of the final product.

Reaction Conditions and Yields

The following table summarizes key preparation methods, conditions, and typical yields for this compound synthesis based on literature data:

| Preparation Method | Key Reagents & Catalysts | Conditions | Yield (%) | Enantiomeric Excess (ee) | Notes |

|---|---|---|---|---|---|

| Aminomalonate alkylation + enzymatic resolution | Aminomalonate, 2,6-difluorobenzyl bromide, subtilisin enzyme | Hydrolysis, enzymatic resolution at mild temperatures | 70–85 | >99.5% | High stereoselectivity, mild conditions |

| Negishi cross-coupling | Protected iodoalanine zinc homoenolate, Pd2(dba)3, SPhos ligand | THF/DMF, 65–70 °C, 6 h | 70–80 | High | Direct arylation, scalable |

| Chiral auxiliary alkylation (Schöllkopf) | Schöllkopf reagent, 2,6-difluorobenzyl bromide, hydrolysis reagents | Low temperature alkylation, hydrolysis, Cbz protection | 75–80 | High | Excellent stereocontrol |

Research Findings and Considerations

- Stereoselectivity: Enzymatic hydrolysis and chiral auxiliary methods achieve high enantiomeric purity essential for pharmaceutical applications.

- Fluorine Positioning: The 2,6-difluoro substitution pattern influences the electronic and steric properties of the phenyl ring, affecting coupling efficiency and selectivity.

- Protecting Groups: The Cbz protecting group is commonly used due to its stability under coupling and hydrolysis conditions and ease of removal.

- Catalyst Efficiency: Pd catalysts with appropriate ligands (e.g., SPhos) enhance yields and selectivity in cross-coupling reactions.

- Scalability: Negishi cross-coupling and enzymatic resolution methods are amenable to scale-up for industrial synthesis.

Q & A

Q. What are the key synthetic pathways for Cbz-2,6-Difluoro-L-Phenylalanine, and how do fluorine substitutions influence reaction conditions?

The synthesis typically involves fluorination of L-phenylalanine derivatives. For 2,6-difluoro substitution, regioselective halogenation (e.g., using fluorinating agents like DAST or Deoxo-Fluor) is critical. The Cbz (carbobenzyloxy) group is introduced via standard protection methods (e.g., benzyl chloroformate under basic conditions). Fluorine’s electron-withdrawing effects may necessitate milder reaction temperatures to avoid decomposition .

Q. Which analytical techniques are most reliable for characterizing this compound?

- NMR : NMR is essential for confirming fluorine positions and purity (-values for 2,6-difluoro substituents typically range from -110 to -120 ppm).

- HPLC-MS : Validates molecular weight and monitors deprotection/peptide coupling efficiency.

- X-ray crystallography : Resolves stereochemistry and crystal packing influenced by fluorine’s van der Waals radius .

Q. How does the 2,6-difluoro substitution alter the compound’s physicochemical properties compared to non-fluorinated analogs?

Fluorine increases lipophilicity (logP ↑) and metabolic stability while reducing basicity (pKa ↓). The 2,6-substitution pattern creates steric hindrance, affecting peptide bond formation kinetics. Computational modeling (e.g., DFT) can predict conformational changes in peptide backbones .

Advanced Research Questions

Q. How can researchers resolve contradictions in bioactivity data between in vitro and in vivo studies involving this compound-containing peptides?

- Methodological refinement : Use isotopically labeled analogs (, ) to track metabolic stability.

- Controlled variables : Standardize assay conditions (e.g., buffer pH, serum protein content) to minimize off-target interactions.

- Multi-omics integration : Correlate proteomics data with pharmacokinetic profiles to identify degradation pathways .

Q. What experimental design considerations are critical for regioselective fluorination in this compound synthesis?

- Protecting group strategy : Use orthogonal protecting groups (e.g., Fmoc for amine, Cbz for carboxyl) to prevent side reactions.

- Catalyst screening : Test Pd/Cu-mediated cross-coupling for directed C–H fluorination.

- Kinetic vs. thermodynamic control : Adjust reaction time/temperature to favor 2,6-substitution over 3,5 isomers .

Q. How can researchers address discrepancies between computational predictions and empirical data for fluorine-induced conformational changes?

- Molecular dynamics (MD) simulations : Extend simulation timescales (>100 ns) to capture rare conformational states.

- Synchrotron radiation CD spectroscopy : Resolve secondary structure alterations in peptides under physiological conditions.

- Error analysis : Quantify force field inaccuracies (e.g., AMBER vs. CHARMM) for fluorine parameters .

Q. What strategies optimize the incorporation of this compound into solid-phase peptide synthesis (SPPS)?

- Coupling agents : Use HATU/DIPEA for sterically hindered residues to improve coupling efficiency.

- Deprotection protocols : Employ low-TFA concentrations (≤20%) to minimize Cbz group cleavage.

- Real-time monitoring : Implement inline FTIR to track resin loading and reaction completion .

Methodological Frameworks for Research Design

Q. How can the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) guide hypothesis-driven studies on this compound?

- Feasibility : Prioritize fluorination methods with >80% yield (validated by LC-MS).

- Novelty : Explore understudied applications (e.g., fluorinated peptide-based inhibitors of protein-protein interactions).

- Ethical : Adhere to green chemistry principles (e.g., replace HF-pyridine with safer fluorinating agents) .

Q. What statistical approaches are recommended for analyzing dose-response relationships in fluorinated peptide bioassays?

- Non-linear regression : Fit data to Hill or Log-logistic models to estimate IC/EC.

- ANOVA with post-hoc tests : Account for multiple comparisons in high-throughput screening.

- Bootstrap resampling : Assess confidence intervals for small-sample datasets .

Data Interpretation and Validation

Q. How should researchers validate conflicting results from X-ray crystallography and NMR regarding fluorine-induced conformational strain?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.